molecular formula C6H15NO2 B3053709 N-ethyl-2,2-dimethoxyethanamine CAS No. 55511-99-4

N-ethyl-2,2-dimethoxyethanamine

Cat. No.: B3053709
CAS No.: 55511-99-4
M. Wt: 133.19 g/mol
InChI Key: BNTDCSJFYZPOMC-UHFFFAOYSA-N
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Description

N-ethyl-2,2-dimethoxyethanamine is an organic compound with the molecular formula C6H15NO2. It is also known as 2,2-dimethoxyethylamine. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is characterized by its clear, colorless to pale yellow liquid form and is miscible in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2,2-dimethoxyethanamine can be synthesized through several methods. One common method involves the reaction of chloroacetaldehyde dimethyl acetal with ethylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is conducted at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,2-dimethoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can

Properties

IUPAC Name

N-ethyl-2,2-dimethoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-4-7-5-6(8-2)9-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTDCSJFYZPOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388531
Record name N-ethyl-2,2-dimethoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55511-99-4
Record name N-ethyl-2,2-dimethoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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